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Compound of Interest

Compound Name: 1-Chloro-2,5-dimethylhexane

Cat. No.: B13186641 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 1-chloro-2,5-dimethylhexane (C₈H₁₇Cl). Due to the limited availability of experimentally

derived spectra for this specific compound, this document focuses on predicted data generated

from validated computational models. These predictions offer valuable insights for the

identification and characterization of 1-chloro-2,5-dimethylhexane in a research and

development setting.

Predicted Spectroscopic Data
The following sections present the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 1-chloro-2,5-dimethylhexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen

framework of an organic molecule.

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of 1-chloro-2,5-dimethylhexane in

CDCl₃ provides information on the chemical environment of each hydrogen atom.
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Chemical Shift (δ)

(ppm)
Multiplicity Integration Assignment

~3.4 - 3.6 Doublet of doublets 2H H-1 (CH₂Cl)

~1.8 - 2.0 Multiplet 1H H-2 (CH)

~1.5 - 1.7 Multiplet 1H H-5 (CH)

~1.2 - 1.4 Multiplet 4H H-3, H-4 (CH₂)

~0.9 Doublet 6H C-2 CH₃

~0.85 Doublet 6H C-5 (CH₃)₂

¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum in CDCl₃ reveals the number of

chemically distinct carbon environments.

Chemical Shift (δ) (ppm) Carbon Type Assignment

~48-52 CH₂ C-1 (CH₂Cl)

~38-42 CH C-2

~35-39 CH₂ C-3

~28-32 CH₂ C-4

~25-29 CH C-5

~20-24 CH₃ C-2 CH₃

~20-24 CH₃ C-5 (CH₃)₂

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group

2960-2850 Strong C-H stretch Alkane

1470-1450 Medium C-H bend Alkane

1385-1365 Medium
C-H bend (gem-

dimethyl)
Alkane

750-650 Strong C-Cl stretch Alkyl Halide

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

m/z Relative Intensity Proposed Fragment

148/150 Moderate
[M]⁺ (Molecular ion, ³⁵Cl/³⁷Cl

isotopes)

113 Moderate [M - Cl]⁺

99 High [M - CH₂Cl]⁺

57 Very High (Base Peak) [C₄H₉]⁺

43 High [C₃H₇]⁺

Experimental Protocols
The following are generalized experimental protocols for acquiring NMR, IR, and MS data for a

liquid sample like 1-chloro-2,5-dimethylhexane.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-chloro-2,5-dimethylhexane in

~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as

an internal standard.
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Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5

seconds, and a larger number of scans compared to ¹H NMR to achieve an adequate signal-

to-noise ratio.

Processing: Process the raw data by applying Fourier transformation, phase correction, and

baseline correction.

Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample, place a drop of 1-chloro-2,5-dimethylhexane
between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans to

improve the signal-to-noise ratio.

Background Correction: Record a background spectrum of the empty sample holder (or with

clean salt plates) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct injection or through a gas chromatograph (GC-MS) for separation from

any impurities.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 30-200.
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Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity

versus mass-to-charge ratio (m/z).

Visualizations
The following diagrams illustrate the logical flow of spectroscopic analysis and a potential

fragmentation pathway for 1-chloro-2,5-dimethylhexane.
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Caption: Logical workflow for compound identification using spectroscopic methods.
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Caption: A plausible mass spectrometry fragmentation pathway for 1-chloro-2,5-
dimethylhexane.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Chloro-2,5-dimethylhexane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13186641#1-chloro-2-5-dimethylhexane-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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